molecular formula C8H6N2O3 B1599769 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid CAS No. 291289-41-3

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No.: B1599769
CAS No.: 291289-41-3
M. Wt: 178.14 g/mol
InChI Key: NEGPAVSXSLHMAR-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is an organic compound belonging to the class of benzo[d]imidazole derivatives. This compound is characterized by a fused benzene and imidazole ring system, with a carboxylic acid functional group at the 4-position. It is an important intermediate in organic synthesis and has been utilized in various research applications.

Biochemical Analysis

Biochemical Properties

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the enzyme’s activity, thereby affecting the cellular redox state. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. By modulating this pathway, this compound can influence cell fate decisions. Furthermore, it can alter the expression of genes involved in stress responses, metabolism, and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it can inhibit the activity of certain kinases, leading to changes in phosphorylation states of target proteins. This inhibition can result in altered cellular signaling and gene expression. Additionally, this compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under specific conditions, such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of antioxidant defenses and changes in metabolic pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it can have beneficial effects, such as enhancing antioxidant defenses and improving metabolic function. At high doses, it can exhibit toxic effects, including oxidative stress, cellular damage, and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its uptake, distribution, and accumulation in specific cellular compartments. For instance, it can be transported into cells via organic anion transporters and can bind to intracellular proteins, influencing its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can exert its antioxidant effects and influence mitochondrial function. Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid can be achieved through several methods:

    Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Wallach Synthesis: This approach uses the reaction of o-phenylenediamine with glyoxylic acid.

    Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form the desired imidazole derivative.

    From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald Synthesis: This method involves the cyclization of amino nitriles.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications due to its biological activity, including antibacterial, antifungal, and anti-inflammatory properties.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

    Imidazole: A simpler structure with similar chemical properties.

    Benzimidazole: Lacks the carboxylic acid group but shares the fused ring system.

    2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Similar structure but lacks the benzene ring.

Uniqueness: 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7(12)4-2-1-3-5-6(4)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGPAVSXSLHMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431031
Record name 2-Oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291289-41-3
Record name 2-Oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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